molecular formula C25H19BrINO2 B5139530 N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide

Cat. No.: B5139530
M. Wt: 572.2 g/mol
InChI Key: JSEPNDSUWOLRMZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide is a complex organic compound characterized by the presence of bromine, iodine, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, 4-iodobenzyl chloride, and 2-naphthalen-2-yloxyacetic acid. The synthesis process may involve:

    Nucleophilic substitution: Reacting 4-bromophenylamine with 4-iodobenzyl chloride in the presence of a base to form N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]amine.

    Esterification: Converting 2-naphthalen-2-yloxyacetic acid to its corresponding ester using an alcohol and an acid catalyst.

    Amide formation: Reacting the ester with N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]amine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide is unique due to its combination of bromine, iodine, and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-(4-bromophenyl)-N-[(4-iodophenyl)methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrINO2/c26-21-8-12-23(13-9-21)28(16-18-5-10-22(27)11-6-18)25(29)17-30-24-14-7-19-3-1-2-4-20(19)15-24/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPNDSUWOLRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N(CC3=CC=C(C=C3)I)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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